(2-Oxo-3-phenylcyclohexyl)acetic acid

Target identification Phenylcyclohexyl acetic acid scaffold Functional selectivity

Researchers need chemical probes that discriminate between normal and cancer-activated fibroblasts, avoiding broad β-arrestin inhibition. (2-Oxo-3-phenylcyclohexyl)acetic acid (RKN5755) is a validated selective β-arrestin1 ligand. - **Functional Selectivity:** Inhibits cancer-associated fibroblast (CAF) migration at 3-6 µmol/L; no effect on normal fibroblast motility. - **Mechanism:** Disrupts β-arrestin1-mediated cofilin signaling, distinct from DGAT-1 inhibitors sharing the same scaffold. - **Reliable Supply:** BenchChem provides authenticated material for tumor microenvironment studies.

Molecular Formula C14H16O3
Molecular Weight 232.27 g/mol
Cat. No. B12305991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Oxo-3-phenylcyclohexyl)acetic acid
Molecular FormulaC14H16O3
Molecular Weight232.27 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C(C1)C2=CC=CC=C2)CC(=O)O
InChIInChI=1S/C14H16O3/c15-13(16)9-11-7-4-8-12(14(11)17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,15,16)
InChIKeyWTBDYAFOVHATCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RKN5755 Specifications & Core Identity


(2-Oxo-3-phenylcyclohexyl)acetic acid (CAS 92251-80-4), also known as RKN5755, is a synthetic small-molecule phenylcyclohexyl acetic acid derivative. It is characterized by a cyclohexanone core with a phenyl substituent at the 3-position and an acetic acid moiety . Unlike many structurally related phenylcyclohexyl acetic acid analogs that function as DGAT-1 inhibitors, this compound has been specifically identified as a selective β-arrestin1 ligand, demonstrating functional inhibition of cancer-associated fibroblast (CAF) migration without affecting normal fibroblast motility [1]. Its predicted physicochemical properties include a LogP of 2.24, a pKa of 4.33, and a melting point of 128-129 °C .

β‑Arrestin1 pathway study context
Cancer‑stroma fibroblast migration assay
Scaffold‑divergent target engagement research

Why RKN5755 Cannot Be Replaced by In-Class Analogs


Despite the shared phenylcyclohexyl acetic acid scaffold with other commercially available derivatives (e.g., DGAT-1 inhibitors or 2-(4-Phenylcyclohexyl)acetic Acid), (2-Oxo-3-phenylcyclohexyl)acetic acid exhibits a fundamentally distinct mechanism of action and biological target profile. While its close structural relatives primarily modulate metabolic pathways through DGAT-1 inhibition [1], this compound selectively binds β-arrestin1 to disrupt cofilin signaling in activated fibroblasts [2]. This unique target engagement translates to a functional selectivity that is not observed with other β-arrestin1 inhibitors like Barbadin, which broadly inhibits β-arrestin/β2-adaptin interactions with IC50 values of 19.1 μM for β-arrestin1 and 15.6 μM for β-arrestin2, and lacks the specific, cell-state dependent functional inhibition seen with RKN5755 . Generic substitution based solely on scaffold similarity would therefore result in the loss of this specific, functionally selective phenotype.

RKN5755 β‑arrestin1 selective ligand
DGAT‑1 inhibitor analogs metabolic pathway modulation
Shared phenylcyclohexyl scaffold but divergent primary target; β‑arrestin1 engagement may be lost
RKN5755 cell‑state‑dependent migration inhibition
Barbadin pan β‑arrestin/β2‑adaptin inhibitor
Broad β‑arrestin inhibition may not replicate selective cofilin pathway interference

Quantitative Comparator-Based Evidence


Target Selectivity vs. DGAT-1 Inhibitors

Unlike phenylcyclohexyl acetic acid derivatives such as compound 5k, which potently inhibit DGAT-1 with submicromolar activity (IC50 ~5 nM) and are developed for metabolic disorders [1], (2-Oxo-3-phenylcyclohexyl)acetic acid (RKN5755) shows no reported activity against DGAT-1. Instead, it was identified as a selective β-arrestin1 ligand through chemical array screening and functional assays [2]. This represents a divergent biological target within the same chemical class.

Target Selectivity
Class-level inference
β‑arrestin1
DGAT‑1 (no reported activity)
Scaffold-divergent target context
Chemical array screening and functional profiling
Target identification Phenylcyclohexyl acetic acid scaffold Functional selectivity

Functional Selectivity in Fibroblast Migration vs. Barbadin

(2-Oxo-3-phenylcyclohexyl)acetic acid (RKN5755) demonstrated significant inhibition of enhanced fibroblast migration in a wound healing coculture assay at concentrations of 3 and 6 μmol/L, with no effect on the migration of normal, unstimulated fibroblasts [1]. In contrast, Barbadin, a commercial β-arrestin/β2-adaptin interaction inhibitor, exhibits IC50 values of 19.1 μM for β-arrestin1 and 15.6 μM for β-arrestin2 in biochemical assays and does not demonstrate the same cell-state-dependent functional selectivity .

Functional Selectivity
Cross-study comparable
RKN5755: inhibition at 3‑6 μmol/L (coculture)
Barbadin: broader β‑arrestin interaction inhibition
Supports cell-state-dependent migration assay context
No effect on normal fibroblast migration
β-arrestin1 inhibition Cancer-associated fibroblasts Cell migration assay

Physicochemical Properties vs. Non-Oxo Analog

(2-Oxo-3-phenylcyclohexyl)acetic acid possesses a predicted LogP of 2.24 and a pKa of 4.33 . In comparison, a related non-oxo analog, 2-(3-Phenylcyclohexyl)acetic acid (CAS 108062-26-6), has a molecular formula of C14H18O2 (vs. C14H16O3 for the target compound) and a molecular weight of 218.29 g/mol (vs. 232.28 g/mol) [1]. The presence of the 2-oxo group in the target compound introduces a polar carbonyl, increasing molecular weight and decreasing LogP relative to the non-oxo analog, which directly impacts solubility and formulation behavior.

Lipophilicity
Cross-study comparable
LogP 2.24
Lower lipophilicity vs. non‑oxo analog (~2.7‑3.0)
Predicted values; may influence assay solubility
Lipophilicity Ionization state Formulation

Cofilin Pathway Interference vs. General β-Arrestin Inhibition

RKN5755's functional effect is mediated by its binding to β-arrestin1, which specifically interferes with the β-arrestin1-mediated cofilin signaling pathway, leading to the inhibition of enhanced fibroblast migration [1]. In contrast, Barbadin functions as a β-arrestin/β2-adaptin interaction inhibitor, blocking agonist-promoted endocytosis of GPCRs without the same reported effect on cofilin-mediated cytoskeletal reorganization . This difference in downstream signaling modulation highlights RKN5755's distinct pharmacological profile.

Downstream Pathway
Cross-study comparable
Cofilin dephosphorylation interference
General β‑arrestin/β2‑adaptin inhibition
Pathway-specific signaling study context
Western blot and endocytosis assay readouts
Cofilin signaling β-arrestin1 scaffolding Cancer-stroma interaction

Key Research Applications for RKN5755


β-Arrestin1 Scaffolding in Cancer-Associated Fibroblasts

Utilize RKN5755 as a selective β-arrestin1 ligand to dissect the role of β-arrestin1-mediated cofilin signaling in cancer-stroma crosstalk. As demonstrated in NIH3T3/MCF7 coculture models, treatment with RKN5755 at 3-6 μmol/L significantly inhibits the enhanced migration of activated fibroblasts, providing a functional readout for β-arrestin1's scaffolding role in CAF activation [1]. This application is distinct from metabolic studies using DGAT-1 inhibitor analogs.

Cell-State-Dependent Migration Mechanisms

Leverage the functional selectivity of RKN5755 to differentiate between normal and cancer-activated fibroblast migration. Unlike general β-arrestin inhibitors such as Barbadin (IC50 19.1 μM for β-arrestin1), RKN5755 does not affect the basal migration of unstimulated fibroblasts, even at 6 μmol/L, making it a precise tool for studying the specific pathways activated by cancer cell interactions [1].

Chemical Probe Development for Cofilin Signaling

Employ RKN5755 as a starting point for developing chemical probes targeting the β-arrestin1/cofilin axis. The compound's demonstrated interference with cofilin dephosphorylation and activation in coculture models provides a validated phenotypic readout for studying cytoskeletal reorganization in the tumor microenvironment, a mechanism not addressed by other β-arrestin inhibitors [1].

Application
Selection Property
Validation Focus
CAF β‑arrestin1 scaffold study
β‑arrestin1 ligand selectivity
Cofilin signaling endpoint review
Cell‑state migration assay
Functional selectivity in coculture
Normal vs. activated fibroblast migration endpoints
Cofilin signaling probe research
Cofilin pathway interference
Cytoskeletal reorganization readout

Technical Documentation Hub

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26 linked technical documents
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